Home > Products > Screening Compounds P73937 > 4-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)butanoic acid
4-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)butanoic acid -

4-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)butanoic acid

Catalog Number: EVT-5220336
CAS Number:
Molecular Formula: C21H19BrN2O6
Molecular Weight: 475.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine (1-BCP)

  • Compound Description: 1-BCP is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor []. Studies have shown that 1-BCP can enhance endurance capacity and aid in fatigue recovery in mice. This effect is attributed to its ability to increase liver and muscle glycogen content while decreasing lactic acid and blood urea nitrogen levels [].

3-{(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile (25)

  • Compound Description: Compound 25 is a potent AMPA receptor antagonist that demonstrates significant anticonvulsant activity in animal models of seizures. It exhibits a favorable safety profile, inducing minimal motor disturbances [].

3-[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile (27)

  • Compound Description: Similar to compound 25, compound 27 is a potent AMPA receptor antagonist with promising anticonvulsant activity and a favorable safety profile in preclinical studies [].

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

    3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

    • Compound Description: This compound is a CFTR corrector under investigation for the treatment of cystic fibrosis. Studies show its efficacy might be impacted by Ivacaftor [].

    1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropane-1-carboxamide

    • Compound Description: This is another CFTR corrector molecule being studied for treating cystic fibrosis, also potentially affected by Ivacaftor [].

    4-[(2R,4R)-4-({[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV-2222/GLPG2222)

    • Compound Description: ABBV-2222/GLPG2222 is a novel, potent, and orally bioavailable C1 corrector that has shown significant improvements over existing C1 correctors. It has demonstrated promising results in preclinical studies for the treatment of cystic fibrosis [].

    3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (VX-809, Lumacaftor)

    • Compound Description: VX-809, also known as Lumacaftor, is a CFTR corrector used in combination therapies for treating cystic fibrosis. It helps move the CFTR protein to the cell surface, but its effectiveness can be limited by certain factors [].

    1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide (VX-661, Tezacaftor)

    • Compound Description: VX-661, also known as Tezacaftor, is another CFTR corrector developed for treating cystic fibrosis. It is designed to improve the processing and trafficking of the CFTR protein to the cell surface [].

    (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid (A192621)

    • Compound Description: A192621 is a selective antagonist of the endothelin B (ETB) receptor. Studies have shown that A192621 can influence cerebrovascular remodeling in both healthy and diabetic animal models [].

    (+)-tert-butyl [(1R)-2-(1,3-benzodioxol-5-yl)-1-methylethyl]carbamate

    • Compound Description: This compound is an intermediate synthesized from a 3-aryl-1-benzylaziridine-2-carboxylate through a series of reactions. It highlights the potential for aziridine ring-opening reactions in constructing compounds with defined stereochemistry [].

    (2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride (SSR240612)

    • Compound Description: SSR240612 acts as a potent and selective non-peptide antagonist of the bradykinin B1 receptor. This compound has demonstrated efficacy in various animal models of inflammation and pain [].

    Properties

    Product Name

    4-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)butanoic acid

    IUPAC Name

    4-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]prop-2-enoyl]amino]butanoic acid

    Molecular Formula

    C21H19BrN2O6

    Molecular Weight

    475.3 g/mol

    InChI

    InChI=1S/C21H19BrN2O6/c22-15-6-4-14(5-7-15)20(27)24-16(21(28)23-9-1-2-19(25)26)10-13-3-8-17-18(11-13)30-12-29-17/h3-8,10-11H,1-2,9,12H2,(H,23,28)(H,24,27)(H,25,26)/b16-10+

    InChI Key

    JHPOMIOTXYHFPO-MHWRWJLKSA-N

    SMILES

    C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCCC(=O)O)NC(=O)C3=CC=C(C=C3)Br

    Canonical SMILES

    C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCCC(=O)O)NC(=O)C3=CC=C(C=C3)Br

    Isomeric SMILES

    C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NCCCC(=O)O)/NC(=O)C3=CC=C(C=C3)Br

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.